molecular formula C8H5ClN2O B6148097 2-chloro-4-(furan-3-yl)pyrimidine CAS No. 124959-29-1

2-chloro-4-(furan-3-yl)pyrimidine

Cat. No.: B6148097
CAS No.: 124959-29-1
M. Wt: 180.59 g/mol
InChI Key: BECZUXNGJBNYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(furan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the second position and a furan ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(furan-3-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with furan derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 2-chloropyrimidine with furan-3-boronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process often includes crystallization and recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(furan-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrimidines, furanones, and tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(furan-3-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-4-(furan-2-yl)pyrimidine
  • 4-(Furan-3-yl)pyrimidine
  • 2-Chloro-4-(thiophen-3-yl)pyrimidine

Comparison: Compared to its analogs, 2-chloro-4-(furan-3-yl)pyrimidine exhibits unique reactivity due to the position of the furan ring, which can influence its electronic properties and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

CAS No.

124959-29-1

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-4-(furan-3-yl)pyrimidine

InChI

InChI=1S/C8H5ClN2O/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H

InChI Key

BECZUXNGJBNYHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=COC=C2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.